

Saquinavir for the inhibition of SARS-CoV-2 main protease (3CLpro)

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Compound of Interest

Compound Name: Saquinavir

Cat. No.: B15603154

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An overview of **Saquinavir**'s role in inhibiting the SARS-CoV-2 main protease (3CLpro), a critical enzyme for viral replication, is provided in these application notes and protocols. This document is intended for researchers, scientists, and professionals in drug development.

Application Notes

Saquinavir, an FDA-approved HIV-1 protease inhibitor, has been identified as a potential inhibitor of the SARS-CoV-2 main protease (3CLpro), also known as Mpro.[1][2] The 3CLpro is a cysteine protease essential for processing viral polyproteins, making it a prime target for antiviral drug development.[3][4] While **Saquinavir** is an aspartic protease inhibitor, studies have shown its ability to inhibit the cysteine protease 3CLpro.[5][6]

Computational and in vitro studies have demonstrated that **Saquinavir** can bind to the active site of 3CLpro.[3][5] The proposed mechanism involves **Saquinavir** interacting with the catalytic dyad of the protease, Cysteine-145 (Cys145) and Histidine-41 (His41), which are crucial for its enzymatic activity.[5][7][8] By occupying the substrate-binding pockets (S1-S4), **Saquinavir** competitively inhibits the protease, preventing the cleavage of viral polyproteins and subsequently halting viral maturation and replication.[5][6][7]

Initial drug repurposing screens and enzymatic assays have reported varying inhibitory concentrations for **Saquinavir** against SARS-CoV-2 3CLpro.[4][5][9] These findings, while promising, underscore the need for standardized experimental protocols to consistently evaluate its efficacy.

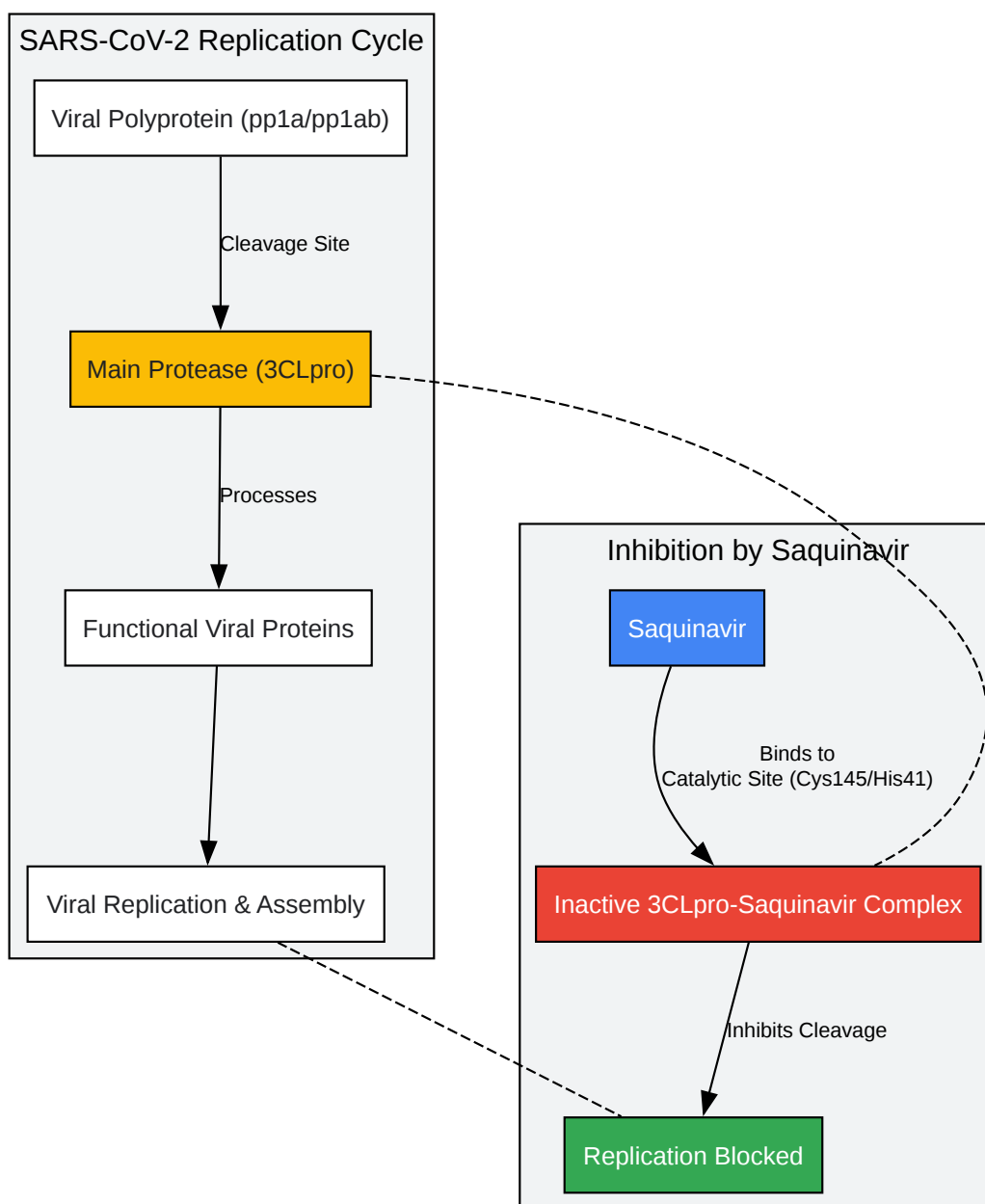
Quantitative Data Summary

The inhibitory activity of **Saquinavir** against SARS-CoV-2 3CLpro has been quantified in several studies. The table below summarizes the key findings.

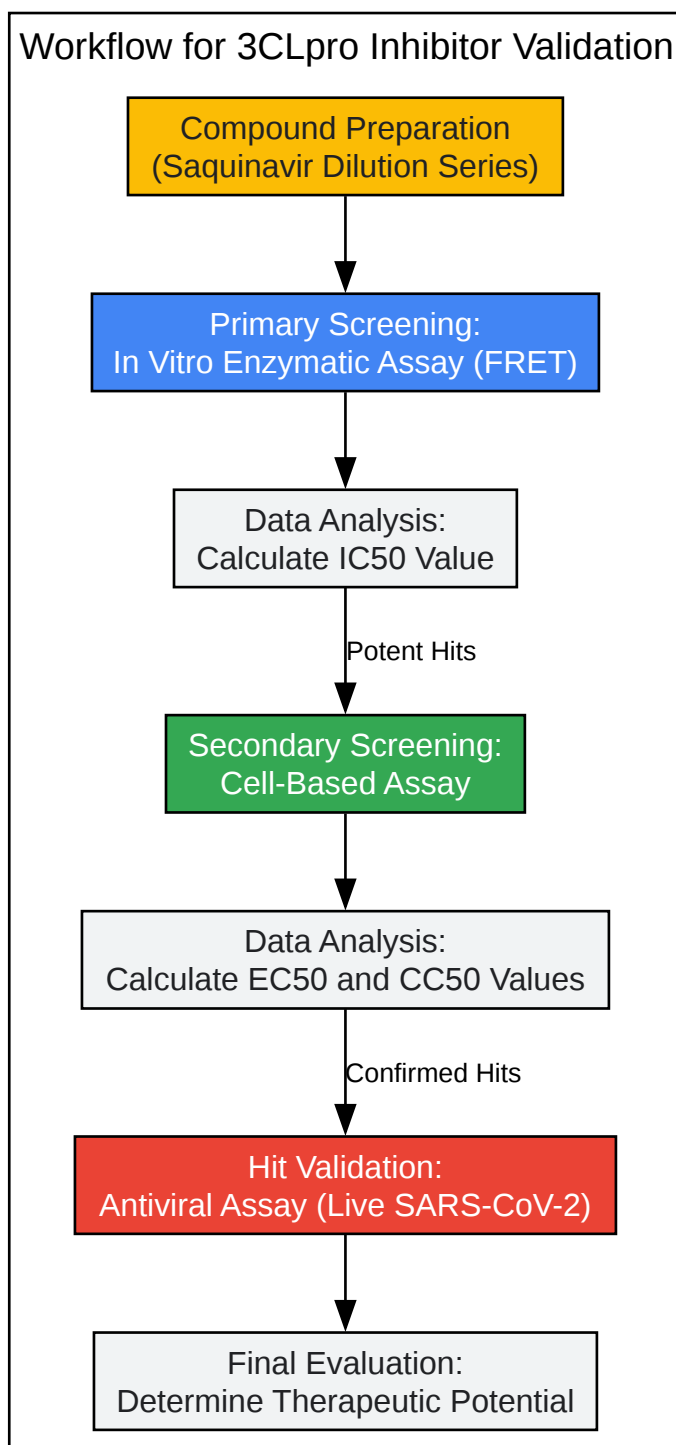
Parameter	Reported Value	Cell/Assay Type	Reference
IC50	9.92 ± 0.73 µM	In vitro enzymatic assay (IQF peptide substrate)	[5]
Inhibitory Activity	4–10 µg/mL	Dimerization-based split-luciferase biosensor system & Vero E6 cell assay	[9]
Inhibition	Observed at concentrations > 13.7 µM	In vitro enzymatic assay	[4]

Mechanism of 3CLpro Inhibition by Saquinavir

Saquinavir acts as a peptidomimetic inhibitor, binding to the active site of the SARS-CoV-2 main protease. This binding blocks the access of the natural substrate (viral polyprotein) to the catalytic residues, thereby inhibiting the proteolytic activity required for viral replication.



Workflow for 3CLpro Inhibitor Validation



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- To cite this document: BenchChem. [Saquinavir for the inhibition of SARS-CoV-2 main protease (3CLpro)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603154#saquinavir-for-the-inhibition-of-sars-cov-2-main-protease-3clpro]

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